molecular formula C17H14FN3S2 B2749886 N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine CAS No. 862975-34-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine

Cat. No.: B2749886
CAS No.: 862975-34-6
M. Wt: 343.44
InChI Key: HNWXWHRURQFDIU-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine is a bis-benzothiazole derivative featuring two benzothiazole rings linked via an amine group. The molecule is substituted with a fluorine atom at position 6 of one benzothiazole ring and an isopropyl group at position 6 of the other.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3S2/c1-9(2)10-3-5-12-14(7-10)22-16(19-12)21-17-20-13-6-4-11(18)8-15(13)23-17/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWXWHRURQFDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine typically involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Substitution Reactions

The 6-fluoro substituent and amine bridge are primary sites for substitution:

a) Fluorine Displacement:

The electron-withdrawing fluorine atom at position 6 undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

  • Reaction with morpholine in DMSO at 90°C replaces fluorine with a morpholine group.

  • Thiols (e.g., benzyl mercaptan) in the presence of K2_2CO3_3 yield thioether derivatives.

b) Amine Functionalization:

The secondary amine in the bridge can be acylated or alkylated:

  • Acylation : React with acetyl chloride in THF to form an acetamide derivative .

  • Alkylation : Treatment with methyl iodide in DMF introduces a methyl group .

Reaction Type Reagents Product References
Fluorine substitutionMorpholine, DMSO, 90°CMorpholine-substituted derivative
Amine acylationAcetyl chloride, THF, 0°CN-Acetylated bis-benzothiazole

a) Oxidation:

The benzothiazole sulfur atom is susceptible to oxidation:

  • H2_22O2_22/AcOH converts the thiazole sulfur to a sulfoxide or sulfone.

  • KMnO4_44 under acidic conditions cleaves the thiazole ring, forming carboxylic acid derivatives .

b) Reduction:

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the benzothiazole rings to dihydrobenzothiazoles, altering electronic properties .

Complexation and Biological Interactions

The compound’s planar aromatic system and amine lone pair enable metal coordination:

  • Forms stable complexes with Cu(II) and Fe(III) in ethanol, confirmed by UV-Vis and ESR spectroscopy .

  • In biological systems, it interacts with DNA via intercalation, as evidenced by fluorescence quenching studies .

Metal Ion Ligand Sites Stability Constant (log K) References
Cu(II)Amine, thiazole nitrogen8.2
Fe(III)Amine, sulfur6.8

Stability and Degradation

  • Photodegradation : UV light (254 nm) in methanol leads to cleavage of the amine bridge, generating mono-benzothiazole fragments .

  • Hydrolytic Stability : Stable in acidic conditions (pH 3–5) but degrades in alkaline media (pH >9) via ring-opening .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to benzothiazole derivatives exhibit significant anticancer properties. Studies on similar compounds have shown that they can induce apoptosis in various cancer cell lines, including:

  • Human breast adenocarcinoma (MCF-7)
  • Melanoma (MEL-8)

For instance, derivatives of benzothiazole have demonstrated cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

Benzothiazole derivatives are also noted for their antimicrobial activities. Compounds with similar structures have been evaluated for their effectiveness against a range of bacterial strains, including multi-drug resistant strains. The potential for N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine to act as an antibacterial agent is under investigation, with preliminary findings suggesting it may inhibit bacterial growth effectively .

Biochemical Mechanisms

The mechanisms through which this compound exerts its biological effects are crucial for understanding its therapeutic potential. The following mechanisms have been noted in related compounds:

  • Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that benzothiazole derivatives can mitigate oxidative stress, which is often elevated in cancerous tissues .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar benzothiazole compounds on human leukemia cell lines. The results indicated that compounds with fluorinated benzothiazole moieties exhibited enhanced cytotoxicity compared to non-fluorinated analogs, suggesting that the fluorine atom plays a critical role in biological activity .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications increased the compounds' potency against resistant strains, highlighting the importance of structural variations in developing effective antimicrobials .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine involves the inhibition of key enzymes and pathways in microorganisms. The compound targets the bacterial cell wall synthesis and disrupts the integrity of the cell membrane, leading to cell lysis and death. In fungi, it interferes with the synthesis of ergosterol, an essential component of the fungal cell membrane, thereby inhibiting fungal growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related benzothiazol-2-amine derivatives:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR) logP Source
N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine 6-F, 6-isopropyl (bis-benzothiazole) ~355.4* Not reported Likely C=N stretch (~1620 cm⁻¹), NH (~3140 cm⁻¹) ~4.2† -
6-Fluoro-1,3-benzothiazol-2-amine (3l) 6-F 154.2 153–155 NH₂ (IR: ~3550 cm⁻¹), C-F (690 cm⁻¹) 1.8‡
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide 6-F, acetamide-phenyl 286.33 Not reported C=O (1668 cm⁻¹), NH (3178 cm⁻¹) 3.73
BT16: 6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine 6-Cl, nitro, phenyl 466.0 279–281 C=N (1621 cm⁻¹), C-Cl (693 cm⁻¹) 4.5‡
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-Cl, 3,5-dimethoxy 412.3 Not reported High MW (412.3), methoxy (1267 cm⁻¹) ~3.0‡
6-Methoxy-1,3-benzothiazol-2-amine (3n) 6-OCH₃ 166.2 130–132 Methoxy (1062 cm⁻¹) 1.2‡

*Estimated based on molecular formula; †Predicted via computational tools; ‡Estimated using fragment-based methods.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s isopropyl group likely enhances lipophilicity (logP ~4.2) compared to simpler derivatives like 6-fluoro-1,3-benzothiazol-2-amine (logP ~1.8) .
  • Chloro and nitro substituents (e.g., BT16) further increase logP (4.5), aligning with their electron-withdrawing nature and larger molecular volume .

Spectral Signatures :

  • The C=N stretch (~1620 cm⁻¹) and NH bending (~3140–3550 cm⁻¹) are common across benzothiazol-2-amine derivatives .
  • Methoxy and acetamide groups introduce distinct IR peaks (e.g., 1062 cm⁻¹ for OCH₃, 1668 cm⁻¹ for C=O) .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, BT16 (279–281°C) exhibits higher thermal stability due to its nitro and phenyl substituents, which promote π-π stacking and hydrogen bonding .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H17FN2OSC_{19}H_{17}FN_2OS, with a molecular weight of 340.41 g/mol. The structure includes a benzothiazole core that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with appropriate alkyl or aryl amines under controlled conditions. The use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) is common in these reactions .

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.65
HeLa2.41
U9370.12

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against various bacterial strains, demonstrating good permeability and low protein binding characteristics. However, metabolic stability remains a concern due to short half-lives observed in preliminary studies .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Processes : By interfering with essential cellular pathways, it can induce apoptosis and inhibit tumor growth.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of vital cellular functions contribute to its antimicrobial efficacy.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of benzothiazole derivatives against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity of N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amines against resistant bacterial strains. The results highlighted its potential as a novel antibacterial agent with favorable pharmacokinetic properties .

Q & A

What are the key considerations for synthesizing N-(6-fluoro-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine with high purity and yield?

Basic Research Question
Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzothiazol-2-amine precursors. For example:

  • Step 1: Prepare 6-propan-2-yl-1,3-benzothiazol-2-amine via cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, as described for analogous compounds .
  • Step 2: React the intermediate with 6-fluoro-1,3-benzothiazol-2-amine using a coupling agent (e.g., thionyl chloride or imidazole-based activators) under reflux in chloroform or ethanol .
    Critical Parameters:
  • Solvent Choice: Ethanol or chloroform optimizes crystallinity and minimizes side reactions .
  • Reaction Time: Extended reflux (6–9 hours) ensures completion, as shorter durations lead to unreacted starting materials .
  • Purification: Slow crystallization from ethanol yields single crystals suitable for X-ray diffraction (XRD) validation .

How can crystallographic data resolve structural ambiguities in benzothiazole derivatives like this compound?

Advanced Research Question
Methodological Answer:
XRD analysis is critical for confirming regiochemistry and stereoelectronic effects:

  • Hydrogen Bonding: Intermolecular N–H⋯N and C–H⋯O bonds stabilize dimeric structures, as observed in analogous benzothiazole acetamides .
  • Dihedral Angles: The gauche conformation of bulky substituents (e.g., adamantyl or isopropyl groups) can be quantified to assess steric hindrance .
    Example:
    In structurally related compounds, XRD revealed planar benzothiazole cores with substituent dihedral angles ranging from −96.5° to −100.3°, influencing π-conjugation and reactivity .

What strategies are effective for analyzing biological activity while mitigating false positives in benzothiazole derivatives?

Advanced Research Question
Methodological Answer:

  • Dose-Response Studies: Test multiple concentrations (e.g., 10–100 µM) to distinguish true activity from non-specific effects. For example, derivatives with EC₅₀ < 50 µM against bacterial isolates were prioritized in prior studies .
  • Control Experiments: Include known antibiotics (e.g., ampicillin) and assess cytotoxicity in mammalian cell lines to rule out general toxicity .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., fluoro) to enhance membrane permeability, as seen in 6-fluoro-substituted benzothiazoles with improved antimicrobial activity .

How do computational methods (e.g., DFT) complement experimental data in predicting reactivity?

Advanced Research Question
Methodological Answer:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites. For example, the 2-amine group in benzothiazoles is highly nucleophilic, facilitating reactions with acyl chlorides .
  • Conformational Analysis: Compare calculated vs. experimental dihedral angles to validate steric effects. Discrepancies >5° may indicate crystal packing forces .
  • Reactivity Trends: DFT predicts that electron-deficient benzothiazoles (e.g., 6-fluoro derivatives) exhibit faster reaction kinetics in SNAr pathways .

What analytical techniques are essential for characterizing this compound’s stability under varying conditions?

Basic Research Question
Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., melt points ~485–486 K for related compounds) .
  • HPLC-MS: Monitor degradation products in acidic/basic buffers. For example, hydrolysis of the benzothiazole ring generates sulfonic acid derivatives .
  • NMR Stability Studies: Track signal broadening in DMSO-d₆ at elevated temperatures to assess aggregation or decomposition .

How can contradictory biological activity data across studies be reconciled?

Advanced Research Question
Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., broth microdilution vs. agar diffusion). For instance, MIC values for benzothiazoles vary by >10-fold depending on bacterial strain and media .
  • Structural Confounders: Minor substituent changes (e.g., methoxy vs. isopropyl) drastically alter activity. A 2021 study showed that 6-isopropyl groups enhance lipophilicity, improving Gram-positive activity .
  • Meta-Analysis: Pool data from ≥3 independent studies using standardized protocols to identify consensus trends .

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